Eprodisate

概要

説明

準備方法

合成経路と反応条件

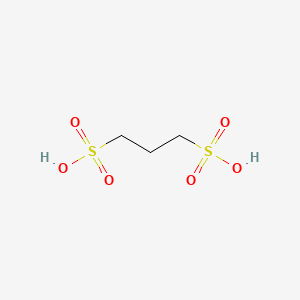

エプロジセートは、プロパン-1,3-ジオールのスルホン化により合成することができます反応条件には、通常、三酸化硫黄(SO3)またはクロロスルホン酸(ClSO3H)をスルホン化剤として使用することが含まれます .

工業生産方法

工業現場では、エプロジセートの製造には、プロパン-1,3-ジオールを三酸化硫黄と制御された環境で反応させる連続スルホン化プロセスが用いられます。 反応はスルホン化反応器で行われ、生成物はその後、結晶化と濾過の過程で精製されます .

化学反応の分析

反応の種類

エプロジセートは、以下を含む様々な化学反応を起こします。

酸化: エプロジセートは、スルホン酸誘導体を形成するために酸化することができます。

還元: 還元反応は、エプロジセートを対応するアルコール誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と過酸化水素(H2O2)があります。

還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が用いられます。

主要な生成物

酸化: スルホン酸誘導体。

還元: アルコール誘導体。

科学研究の応用

エプロジセートには、いくつかの科学研究の応用があります。

科学的研究の応用

Treatment of AA Amyloidosis

Eprodisate has been evaluated in clinical trials for its efficacy in slowing renal function decline in patients with AA amyloidosis. A significant study published in the New England Journal of Medicine involved 183 patients who were randomly assigned to receive either this compound or a placebo over a 24-month period. The primary endpoint was the assessment of renal function or death .

Key Findings from Clinical Trials

- Efficacy : The study found that disease progression was worsened in 27% of patients receiving this compound compared to 40% in the placebo group (P=0.06). The hazard ratio indicated a 42% reduced risk of renal function decline for those treated with this compound .

- Renal Function : The mean decline in creatinine clearance was significantly less in the this compound group (10.9 ml/min) compared to the placebo group (15.6 ml/min) (P=0.02) .

- Safety Profile : Adverse events were similar between both groups, indicating that this compound is generally well tolerated .

Potential for Other Conditions

While primarily studied for AA amyloidosis, this compound's mechanism may have implications for other conditions involving amyloid deposition. Research is ongoing into its effects on various forms of amyloidosis and other diseases characterized by protein misfolding.

Case Study: Efficacy in Renal Disease

A multicenter randomized double-blind placebo-controlled trial demonstrated that this compound significantly slowed the decline of renal function in patients with AA amyloidosis. The study's design included rigorous monitoring and evaluation criteria, ensuring robust data collection and analysis .

Summary of Clinical Trial Data

| Study Parameter | This compound Group | Placebo Group | P-Value |

|---|---|---|---|

| Patients with worsened disease | 24/89 (27%) | 38/94 (40%) | 0.06 |

| Mean decline in creatinine clearance (ml/min) | 10.9 | 15.6 | 0.02 |

| Adverse events | Similar | Similar | N/A |

Future Directions and Research Needs

Despite promising results, further confirmatory studies are necessary to establish this compound's long-term efficacy and safety profile across diverse patient populations. Ongoing clinical trials aim to explore its potential applications beyond AA amyloidosis, including its role in other forms of amyloidosis and related disorders.

作用機序

エプロジセートは、血清アミロイドA(SAA)タンパク質上のグリコサミノグリカン結合部位に競合的に結合することで効果を発揮します。この結合は、アミロイド線維の重合とその後の組織への沈着を阻害します。 アミロイド線維の形成を防ぐことで、エプロジセートはAAアミロイドーシス患者の腎不全の進行を遅らせます .

類似の化合物との比較

エプロジセートは、その特異的な構造と作用機序によって独特です。類似の化合物には、以下が含まれます。

ヘパラン硫酸: 類似の構造を持ちますが、生物学的機能が異なる天然のグリコサミノグリカン。

メタンスルホン酸: 化学的性質と用途が異なる別のスルホン酸。

エタンスルホン酸: エプロジセートに似ていますが、炭素鎖が短い.

エプロジセートの独自性は、アミロイド線維の重合を特異的に標的とし、阻害する能力にあり、AAアミロイドーシスの治療に有望な候補となっています .

類似化合物との比較

Eprodisate is unique due to its specific structure and mechanism of action. Similar compounds include:

Heparan sulfate: A naturally occurring glycosaminoglycan with a similar structure but different biological functions.

Methanedisulfonic acid: Another sulfonic acid with different chemical properties and applications.

Ethanedisulfonic acid: Similar to this compound but with a shorter carbon chain.

This compound’s uniqueness lies in its ability to specifically target and inhibit amyloid fibril polymerization, making it a promising candidate for treating AA amyloidosis .

生物活性

Eprodisate, a compound developed for the treatment of AA amyloidosis, has garnered attention for its potential to slow the progression of renal decline associated with this disease. This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile based on various studies.

This compound is classified as a glycosaminoglycan mimetic, designed to interfere with the interactions between amyloidogenic proteins and glycosaminoglycans. This interference inhibits the polymerization of amyloid fibrils and their deposition in tissues, particularly in the kidneys where amyloid A (AA) protein accumulation leads to progressive renal dysfunction. By disrupting the glycosaminoglycan-amyloid fibril complex, this compound potentially prevents the formation of new amyloid deposits, which is crucial in managing AA amyloidosis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Bioavailability : Good when administered orally.

- Protein Binding : It is not protein-bound.

- Excretion : Primarily excreted by the kidneys.

- Half-Life : Approximately 10–20 hours post-administration.

- Dosing Variability : Significant inter-individual variability in plasma concentrations has been noted, with maximum plasma levels achieved within 15–60 minutes after dosing .

Clinical Trials and Efficacy

Several clinical trials have evaluated the efficacy of this compound in patients with AA amyloidosis:

Phase III Trial Overview

A multicenter, randomized, double-blind, placebo-controlled trial involved 183 patients over 24 months. The primary endpoint was a composite measure of renal function decline or death. Key findings include:

- Worsening Renal Function : Only 27% of patients on this compound experienced worsening renal disease compared to 40% in the placebo group (P=0.06).

- Hazard Ratio : The hazard ratio for worsening disease was 0.58 (95% CI, 0.37 to 0.93; P=0.02), indicating a significant reduction in risk for those receiving this compound.

- Decline in Creatinine Clearance : The mean rate of decline in creatinine clearance was significantly slower in the this compound group (10.9 mL/min per year) compared to the placebo group (15.6 mL/min per year; P=0.02) .

Table 1: Summary of Clinical Trial Results

| Parameter | This compound Group (n=89) | Placebo Group (n=94) | P-Value |

|---|---|---|---|

| Worsening Renal Disease (%) | 27% | 40% | 0.06 |

| Mean Decline in Creatinine Clearance (mL/min/year) | 10.9 | 15.6 | 0.02 |

| Hazard Ratio for Worsening Disease | 0.58 (95% CI: 0.37 - 0.93) | - | 0.02 |

Safety Profile

The safety profile of this compound appears to be comparable to that of placebo:

- Adverse events were similar between both groups.

- Five deaths occurred in each group during the study period; none were attributed directly to this compound .

Case Studies and Observations

In addition to clinical trials, several case studies have reported on the use of this compound in clinical practice:

- In a cohort treated with this compound, there was a notable reduction in serum amyloid A levels and an improvement in renal function metrics over time.

- Long-term follow-up indicated sustained benefits regarding renal function preservation and quality of life improvements among patients receiving this compound compared to those who did not.

Future Directions

This compound's mechanism suggests potential applicability beyond AA amyloidosis, including other forms such as AL amyloidosis and even Alzheimer's disease due to its action on amyloid fibril formation . Ongoing research aims to clarify its role and efficacy across these conditions.

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Eprodisate’s mechanism of action in amyloidosis?

To investigate this compound’s mechanism, researchers should employ in vitro assays (e.g., thioflavin T fluorescence to monitor amyloid fibril disruption) and in vivo transgenic mouse models expressing human amyloidogenic proteins. Dose-response studies in these models should measure biomarkers like serum amyloid P component (SAP) reduction. Ensure reproducibility by validating results across multiple cell lines (e.g., HEK293T for protein expression) and animal cohorts .

Q. How do researchers establish optimal dosing parameters for this compound in preclinical studies?

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical. Use high-performance liquid chromatography (HPLC) to measure plasma concentration-time profiles and calculate bioavailability. Dose-ranging studies should correlate this compound levels with clinical endpoints (e.g., organ amyloid burden via histopathology). Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability and identify therapeutic windows .

Q. What methodologies are used to assess this compound’s binding affinity to amyloid fibrils?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) provide quantitative binding data. Pair these with molecular dynamics simulations to map interaction sites. For translational relevance, validate findings using ex vivo fibrils isolated from patient biopsies. Statistical rigor requires triplicate measurements and controls for nonspecific binding .

Advanced Research Questions

Q. How can contradictory clinical trial data on this compound’s efficacy be systematically evaluated?

Conduct a meta-analysis using PRISMA guidelines to aggregate data from Phase II/III trials. Stratify results by patient subgroups (e.g., hereditary vs. acquired amyloidosis) and adjust for covariates like renal function. Employ Bayesian hierarchical models to quantify heterogeneity and identify confounding factors (e.g., drug-drug interactions). Sensitivity analyses should test robustness against missing data .

Q. What strategies mitigate variability in patient response to this compound in longitudinal studies?

Implement adaptive trial designs with interim analyses to refine inclusion criteria or dosing. Use omics approaches (e.g., proteomics of serum amyloid A) to identify predictive biomarkers. Mixed-effects regression models can parse individual trajectories, while machine learning (e.g., random forests) may uncover non-linear predictors of response .

Q. What advanced imaging techniques resolve this compound’s molecular interactions with amyloid deposits?

Cryo-electron microscopy (cryo-EM) at near-atomic resolution can visualize drug-fibril interactions. Complement this with synchrotron X-ray diffraction to assess structural changes. In clinical studies, employ positron emission tomography (PET) with amyloid-specific radiotracers (e.g., ¹¹C-PIB) to monitor real-time fibril dissolution .

Q. Methodological Considerations

Q. How should researchers address ethical challenges in this compound trials involving vulnerable populations (e.g., elderly patients with cardiac amyloidosis)?

Adopt a risk-based monitoring framework, prioritizing informed consent processes and data anonymization. Use adaptive randomization to minimize exposure to ineffective doses. Include independent data safety boards to review adverse events and ensure compliance with ICH-GCP guidelines .

Q. What statistical approaches are optimal for analyzing time-to-event outcomes in this compound studies (e.g., disease progression)?

Kaplan-Meier survival analysis with log-rank tests compares event rates between treatment arms. Cox proportional hazards models adjust for covariates like baseline amyloid load. For recurrent events (e.g., hospitalizations), use Andersen-Gill extensions. Pre-specify multiplicity corrections to control type I error .

Q. Data Interpretation and Reporting

Q. How should discrepancies between preclinical efficacy and clinical outcomes be addressed?

Reconcile findings by re-evaluating translational relevance of animal models (e.g., murine vs. human amyloid kinetics). Perform post hoc analyses of clinical data to identify subpopulations mirroring preclinical responders. Use Mendelian randomization to assess genetic confounding .

Q. What frameworks ensure reproducibility in this compound research?

Follow FAIR data principles: make datasets Findable, Accessible, Interoperable, and Reusable. Publish raw imaging files (e.g., .mrc for cryo-EM) and code for statistical analyses (e.g., R/Python scripts). Collaborate with independent labs for cross-validation of key results .

特性

IUPAC Name |

propane-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,4,5,6)(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNVWUDMMXZUDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048301 | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Decline in renal function associated with Amyloid A (AA) amyloidosis can be slowed by eprodisate (Kiacta), a drug that inhibits the deposit of the complex protein in tissues. AA amyloidosis is a serious, frequently fatal disorder involving deposits of amyloid fibrils in various organs and tissues. It is a complication of many chronic inflammatory disorders, but little is known about its etiology or natural history. Eprodisate delays the progression of AA amyloidosis-associated renal disease. | |

| Record name | Eprodisate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

21668-77-9 | |

| Record name | 1,3-Propanedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21668-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprodisate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021668779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprodisate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propane-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21668-77-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QFP76V7S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。